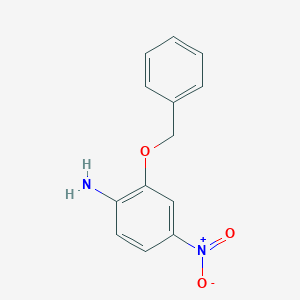
2-(苄氧基)-4-硝基苯胺
描述
2-(Benzyloxy)-4-nitroaniline (2-BNA) is an organic compound that is used in a wide variety of scientific research applications. Its chemical structure consists of a benzene ring connected to an amine group, and a nitro group attached to the amine. 2-BNA is a colorless solid with a melting point of approximately 50 °C. It is soluble in organic solvents, such as acetone, and is insoluble in water. 2-BNA has been used for a variety of research applications including as a reagent for organic synthesis, as an inhibitor of enzyme activity, and as a chromogenic probe for measuring the activity of certain enzymes.
科学研究应用
有机合成应用
- 苯并咪唑的合成:2-硝基苯胺,包括2-(苄氧基)-4-硝基苯胺,在苯并咪唑的合成中被使用。这个过程涉及一个一锅法级联过程,包括N-烷基化-环化-O-烷基化,产生2-芳基-1-苄氧基-和1-烯基-2-乙烯基-衍生物,收率高(Gardiner et al., 1995)。
分子电子学
- 电子器件中的负差电阻:含有硝胺氧化还原中心的分子,如2-(苄氧基)-4-硝基苯胺,在分子电子器件中表现出负差电阻。这些分子显示出显著的开关峰-谷比,表明在纳米尺度电子学中有潜在应用(Chen et al., 1999)。
光谱学和材料科学
光谱分析和电荷转移相互作用研究
对2-(苄氧基)-4-硝基苯胺等化合物进行详细的光谱分析,可以提供关于电荷转移相互作用、分子几何和杂化性质的见解。这些研究对于理解杀虫剂和其他相关化合物的性质至关重要(D. Arul Dhas et al., 2015)。
非线性光学材料的合成
合成了含有苄基取代基的4-硝基苯胺衍生物,并对其非线性光学性质进行了检验。这些材料,如N-苄基-MNA,在二次谐波产生活性方面表现出有希望的结果,使它们适用于非线性光学应用(Hashimoto et al., 1997)。
光催化和环境应用
- 光催化降解研究:对硝基苯胺,包括2-(苄氧基)-4-硝基苯胺的光催化降解是环境科学中的一个研究领域。在TiO2和紫外辐射存在下进行的光催化降解研究有助于理解这类化合物的分解,这对于环境修复至关重要(Satyen Gautam et al., 2005)。
属性
IUPAC Name |
4-nitro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGZCBYVALOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379699 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-nitroaniline | |
CAS RN |
25945-96-4 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

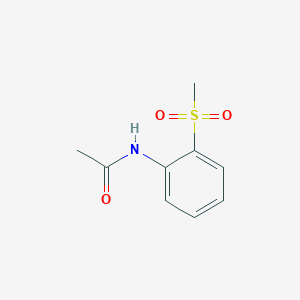

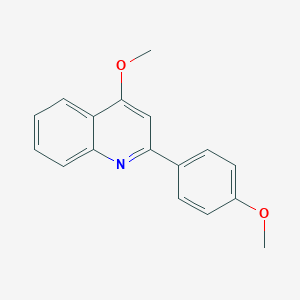
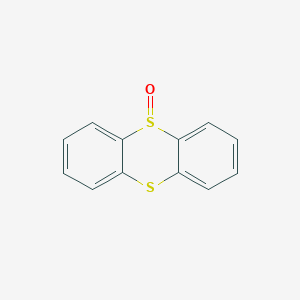


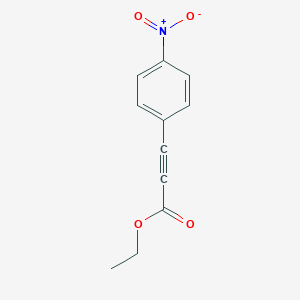

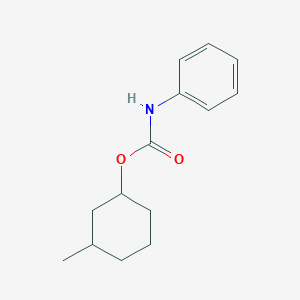

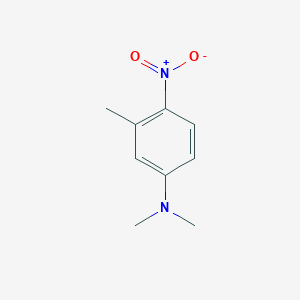


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)